N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11453675
InChI: InChI=1S/C16H15N5O2/c22-15(12-5-2-1-3-6-12)10-17-16(23)13-7-4-8-14(9-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23)
SMILES: C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)O
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11453675

Molecular Formula: C16H15N5O2

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
IUPAC Name N-(2-hydroxy-2-phenylethyl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H15N5O2/c22-15(12-5-2-1-3-6-12)10-17-16(23)13-7-4-8-14(9-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23)
Standard InChI Key JOBUKAIUSIIEQW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)O
Canonical SMILES C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)O

Introduction

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzamide core, a tetrazole ring, and a hydroxy-phenylethyl substituent. This compound has a molecular formula of C16H15N5O2 and a molecular weight of approximately 309.32 g/mol .

Chemical Data Table

PropertyValue
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
CAS Number896903-67-6
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis and Chemical Reactivity

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis methods. While specific synthesis protocols are not detailed in the literature, compounds with similar structures often require careful control of reaction conditions to achieve high yields and purity.

Biological Activity and Potential Applications

Although specific biological activity data for N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide is limited, compounds with tetrazole rings are generally explored for their potential pharmacological properties. These include antimicrobial and anticancer activities, among others. The structural features of this compound, including the hydroxy-phenylethyl group and the tetrazole ring, suggest potential for diverse interactions with biological targets.

Comparison with Similar Compounds

N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamide can be compared to other compounds that share similar structural features but differ in specific substituents or core structures. For example, N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide includes a benzothiophene core, which is absent in the former compound.

Comparison Table

CompoundCore StructureUnique Features
N-(2-hydroxy-2-phenylethyl)-3-(1H-tetrazol-1-yl)benzamideBenzamideTetrazole ring, hydroxy-phenylethyl substituent
N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideBenzothiopheneTetrazole ring, hydroxy-phenylethyl substituent, benzothiophene core

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